molecular formula C16H19O6- B13403591 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate

Cat. No.: B13403591
M. Wt: 307.32 g/mol
InChI Key: CCNOZWPVQWCJFK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mono[2-(carboxymethyl)hexyl] Phthalate is synthesized through the esterification of phthalic acid with 3-(hydroxymethyl)heptanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Mono[2-(carboxymethyl)hexyl] Phthalate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mono[2-(carboxymethyl)hexyl] Phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Mono[2-(carboxymethyl)hexyl] Phthalate has several scientific research applications, including:

Mechanism of Action

The mechanism by which Mono[2-(carboxymethyl)hexyl] Phthalate exerts its effects involves the inhibition of oxidative enzymes and the production of oxidative DNA . This compound interacts with molecular targets involved in oxidative stress pathways, leading to a reduction in oxidative damage and improved insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds

    Mono(2-ethylhexyl) Phthalate (MEHP): A similar phthalate ester with different alkyl chain length.

    Di(2-ethylhexyl) Phthalate (DEHP): A diester of phthalic acid with two 2-ethylhexyl groups.

    Mono(2-carboxymethylhexyl) Phthalate (MCMHP): A secondary metabolite of DEHP.

Uniqueness

Mono[2-(carboxymethyl)hexyl] Phthalate is unique due to its specific inhibitory effects on insulin sensitivity and oxidative stress, which are not commonly observed in other phthalate esters .

Properties

Molecular Formula

C16H19O6-

Molecular Weight

307.32 g/mol

IUPAC Name

2-[2-(carboxymethyl)hexoxycarbonyl]benzoate

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/p-1

InChI Key

CCNOZWPVQWCJFK-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

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